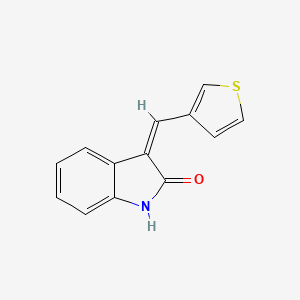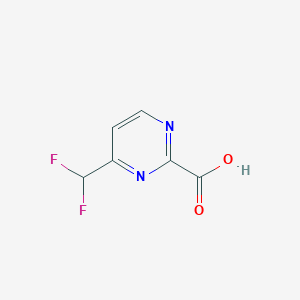
3-(3-Tienoilmetilen)indolin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Thienylmethylene)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-(3-Thienylmethylene)indolin-2-one includes an indolin-2-one core with a thienylmethylene substituent at the 3-position, which contributes to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary targets of 3-(3-Thienylmethylene)indolin-2-one are receptor tyrosine kinases (RTKs) . These proteins play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis . In particular, 3-(3-Thienylmethylene)indolin-2-one has been found to exhibit selectivity towards different RTKs .
Mode of Action
3-(3-Thienylmethylene)indolin-2-one interacts with its targets by inhibiting their activity. It has been designed and synthesized as a novel class of tyrosine kinase inhibitors . These compounds have been evaluated for their relative inhibitory properties against a panel of RTKs in intact cells . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it has been found to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression . Moreover, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Pharmacokinetics
The compound’s high affinity for multiple receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-(3-Thienylmethylene)indolin-2-one’s action are primarily anti-inflammatory. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Métodos De Preparación
The synthesis of 3-(3-Thienylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with a thienylmethylene precursor. One common method is the Knoevenagel condensation, where indolin-2-one reacts with a thienyl aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
3-(3-Thienylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thienylmethylene group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper sulfate), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
3-(3-Thienylmethylene)indolin-2-one can be compared with other indole derivatives, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory activity but has different substituents that may affect its potency and selectivity.
3-(3-Methylphenyl)indolin-2-one: Another similar compound with variations in the substituent group, leading to differences in biological activity and chemical reactivity.
The uniqueness of 3-(3-Thienylmethylene)indolin-2-one lies in its thienylmethylene substituent, which imparts distinct chemical and biological properties compared to other indole derivatives .
Propiedades
IUPAC Name |
(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXUOGWYIYONY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2432371.png)
![N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide](/img/structure/B2432372.png)
![Methyl 4-[[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]methyl]benzoate](/img/structure/B2432374.png)

![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)
![N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide](/img/structure/B2432380.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide](/img/structure/B2432382.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![4-amino-N-[(furan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2432393.png)
